
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and the target molecule. This covalent bond formation results in a change in the fluorescence properties of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, allowing for the detection of thiols. In cancer cells, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to induce apoptosis and inhibit cell proliferation, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit a variety of biochemical and physiological effects, including the ability to detect thiols, induce apoptosis in cancer cells, and inhibit cell proliferation. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit antibacterial activity against a variety of bacterial strains, making it a valuable tool for the study of bacterial infections.
实验室实验的优点和局限性
One of the primary advantages of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is readily available and has been optimized for high purity and high yields, making it a readily available compound for scientific research. However, one of the limitations of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a cancer therapeutic agent. Further studies are needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in cancer cells and to optimize its anti-cancer activity. Another area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a tool for the detection of thiols in biological samples. Further studies are needed to optimize the selectivity and sensitivity of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide towards thiols and to develop new applications for N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in the detection of thiols. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and to explore its potential applications in the treatment of inflammatory diseases and bacterial infections.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide involves the reaction of 2-methyl-1,3-thiazol-4-ylamine with 3-bromo-1-propanethiol to form 3-(2-methyl-1,3-thiazol-4-yl)thio-1-propanamine. This compound is then reacted with 3-(chloromethyl)benzonitrile to yield N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
科学研究应用
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is as a fluorescent probe for the detection of thiols in biological systems. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been studied for its potential as a cancer therapeutic agent. Studies have shown that N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide exhibits anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-18-14(8-22-11)12-3-2-4-13(7-12)15(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJODGQTUJKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

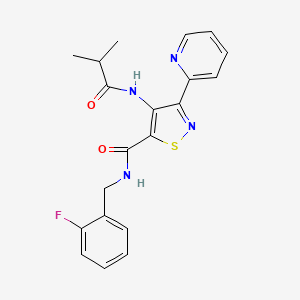
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
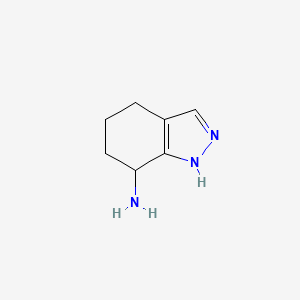
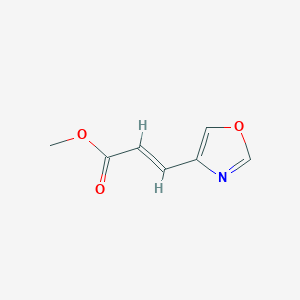
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
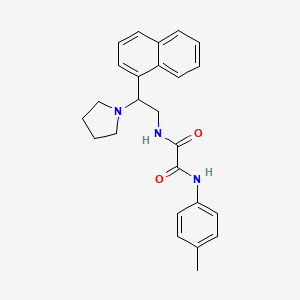
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
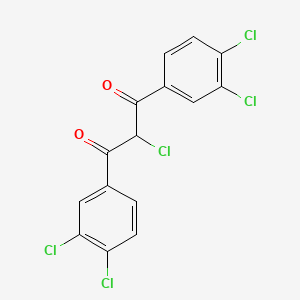
![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)
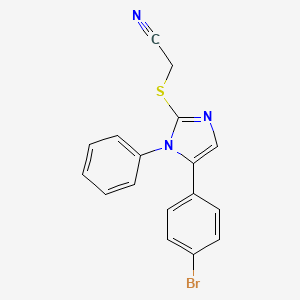
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)